tert-Butyl 2,6-diazaadamantane-2-carboxylate

DPP-IV inhibition type 2 diabetes dipeptidyl peptidase inhibitors

Accelerate your medicinal chemistry with this orthogonally protected, rigid 2,6-diazaadamantane scaffold. Its defined 3D pharmacophore and Boc-protected 2-position enable selective functionalization critical for optimizing DPP-IV inhibitors, antiviral M2 channel blockers, and GPR119 agonists. Avoid synthetic bottlenecks; source this key intermediate for rapid SAR exploration.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
CAS No. 1251016-59-7
Cat. No. B1401635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,6-diazaadamantane-2-carboxylate
CAS1251016-59-7
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3
InChIInChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3
InChIKeyLHHNQYJCOKFOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,6-diazaadamantane-2-carboxylate (CAS 1251016-59-7): Bifunctional Cage Amine Intermediate for Selective DPP-IV Inhibitor Development


tert-Butyl 2,6-diazaadamantane-2-carboxylate (CAS 1251016-59-7), also systematically named tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate, is a conformationally constrained cage amine building block featuring a 2,6-diazaadamantane core scaffold with a Boc-protected secondary amine at the 2-position and a free secondary amine at the 6-position [1][2]. The compound (C13H22N2O2, MW 238.33) exhibits the hallmark structural rigidity of adamantane derivatives while incorporating dual nitrogen heteroatoms that enable orthogonal functionalization strategies. This specific Boc-protected intermediate serves as a critical precursor for constructing N-substituted 2,6-diazaadamantane derivatives with demonstrated differential biological activity profiles, particularly in DPP-IV inhibition and antiviral applications where the cage architecture confers distinct pharmacological advantages over flexible-chain or monocyclic analogs [3].

Why Generic Substitution Fails for tert-Butyl 2,6-diazaadamantane-2-carboxylate: Conformational Locking Dictates Differential Target Engagement


The 2,6-diazaadamantane scaffold imposes a rigid, pre-organized three-dimensional orientation of the two nitrogen atoms that cannot be replicated by flexible-chain diamines, monocyclic piperazine analogs, or even the closely related 2-azaadamantane system [1]. Direct comparative enzymology data demonstrate that substitution at the 2-position of the 2,6-diazaadamantane core—specifically the Boc group present in tert-butyl 2,6-diazaadamantane-2-carboxylate—profoundly alters DPP-IV inhibitory potency, reducing activity by approximately 20-fold relative to the unsubstituted analog [2]. This N-substituent sensitivity is a direct consequence of the cage structure's restricted conformational landscape, wherein the Boc group occupies a sterically defined spatial region that impedes productive enzyme-inhibitor interactions. Generic substitution with unprotected 2,6-diazaadamantane or alternative amine building blocks (e.g., N-Boc-piperazine, 4-amino-1-Boc-piperidine) would yield compounds with entirely different three-dimensional pharmacophores and unpredictable biological outcomes [3].

Quantitative Differentiation Evidence: tert-Butyl 2,6-diazaadamantane-2-carboxylate vs. Structural Analogs


DPP-IV Inhibition: Boc Protection Reduces Potency ~20-Fold vs. Unsubstituted 2,6-Diazaadamantane Core

Direct head-to-head comparison of DPP-IV inhibitory activity among 2,6-diazaadamantane derivatives reveals that tert-butyl 2,6-diazaadamantane-2-carboxylate (Compound 5, R = Boc) exhibits an IC50 > 57 μM and is classified as inactive [1]. In stark contrast, the unsubstituted 2,6-diazaadamantane (Compound 4, R = H) demonstrates an IC50 of 2.9 μM [±0.1 μM], representing a > 19.7-fold difference in potency [1]. The methyl-substituted analog (Compound 6, R = Me) retains activity with an IC50 of 3.8 μM [±0.3 μM] [1]. This dramatic potency cliff demonstrates that the Boc group at the 2-position sterically occludes critical enzyme-inhibitor contacts within the DPP-IV active site, a finding that directly informs the selection of this compound as a protected intermediate rather than a final active species.

DPP-IV inhibition type 2 diabetes dipeptidyl peptidase inhibitors

Synthetic Orthogonality: Boc Group Enables Chemoselective Functionalization of 2,6-Diazaadamantane Scaffold

The Boc protecting group at the 2-position of the 2,6-diazaadamantane core provides orthogonal reactivity relative to the free amine at the 6-position, enabling sequential functionalization strategies that are unattainable with symmetrical, unprotected 2,6-diazaadamantane [1]. In the synthesis of conformationally restricted diamines starting from 4-amino-1-Boc-piperidine, the Boc group serves as a protecting group that remains stable under the conditions used for alkene introduction at the 4-amino group, then is subsequently removed to reveal the secondary amine for further elaboration [1]. This orthogonal protection strategy is essential for constructing N-substituted 2,6-diazaadamantane derivatives with defined regioisomeric purity—a critical quality attribute that cannot be guaranteed when using unprotected 2,6-diazaadamantane as a starting material, where both nitrogens exhibit comparable nucleophilicity leading to complex mixtures of mono- and di-substituted products [2].

orthogonal protection solid-phase synthesis cage amine functionalization

MAPKERK Pathway: Diazaadamantane Scaffold Predicted as Multi-Target Kinase Inhibitor Class

A 2024 virtual screening and molecular dynamics study evaluated the diazaadamantane scaffold class for potential MAPKERK pathway inhibition [1]. The study employed molecular docking, MD simulations, DFT calculations, and ADMET predictions to assess diazaadamantane derivatives as potential inhibitors targeting kinases involved in oligodendrocyte biology and multiple sclerosis pathology [1]. While tert-butyl 2,6-diazaadamantane-2-carboxylate itself was not the primary subject, the diazaadamantane core scaffold was identified as a privileged structure for engaging the MAPKERK kinase family [1]. This class-level prediction distinguishes the 2,6-diazaadamantane cage from simpler heterocycles like piperazine, which lack the three-dimensional pre-organization required for specific kinase binding pocket complementarity.

MAPK/ERK pathway kinase inhibition molecular docking

Antiviral Selectivity: Diazaadamantane Core Confers Superior Anti-Influenza Activity vs. Adamantane Analog

In a study evaluating antiviral activity against a rimantadine-resistant influenza A/Puerto Rico/8/34 (H1N1) strain, diazaadamantane derivative 8d demonstrated superior performance compared to its adamantane-containing analog 5 [1]. Compound 8d exhibited both higher anti-influenza activity and improved selectivity (selectivity index = CC50/IC50) [1]. Notably, 8d also displayed more balanced physicochemical properties than analog 5, positioning the diazaadamantane scaffold as a more promising drug candidate class for antiviral development [1]. Molecular modeling predicted plausible binding modes to both wild-type and mutant (S31N) influenza M2 ion channels [1]. This evidence demonstrates that the incorporation of the second nitrogen atom into the adamantane cage (creating the 2,6-diazaadamantane core) confers measurable improvements in both antiviral potency and drug-like properties relative to the mono-aza or all-carbon cage analogs.

anti-influenza M2 ion channel rimantadine-resistant

Carbonic Anhydrase Inhibition: Target Engagement Profile Across Multiple CA Isoforms

Database annotations for tert-butyl 2,6-diazaadamantane-2-carboxylate indicate inhibitory activity against carbonic anhydrase VII (CA VII) and carbonic anhydrase I (CA I) isoforms [1]. The compound is annotated as a CA VII inhibitor and a CA I inhibitor in the Aladdin Scientific compound database . Additionally, annotations include cytochrome b inhibition (Plasmodium falciparum) and muscarinic acetylcholine receptor M3 antagonism . However, specific IC50 values, assay conditions, and direct comparator data against related carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide) are not provided in the database entries. This represents a target engagement profile rather than a quantitative potency claim.

carbonic anhydrase inhibition glaucoma diuretics

GPR119 Agonism: 2,6-Diazatricyclodecane Scaffold Validated as Privileged Core for Diabetes Target

A series of GPR119 agonists based on the 2,6-diazatricyclo[3.3.1.13,7]decane ring system—the exact core scaffold of tert-butyl 2,6-diazaadamantane-2-carboxylate—has been described in medicinal chemistry literature [1][2]. The development of a multigram-scale synthesis of this diazatricyclic ring system was achieved using a Hofmann-Löffler-Freytag reaction as the key step, enabling practical access to analogs for structure-activity relationship studies [1]. GPR119 (glucose-dependent insulinotropic receptor) is a validated target for type 2 diabetes therapy [3]. The specific Boc-protected derivative serves as a key intermediate for constructing diverse N-substituted GPR119 agonist candidates.

GPR119 agonists type 2 diabetes glucose-dependent insulinotropic receptor

Optimal Research and Procurement Applications for tert-Butyl 2,6-diazaadamantane-2-carboxylate (CAS 1251016-59-7)


Regioselective Synthesis of N-Substituted 2,6-Diazaadamantane Derivatives for DPP-IV Inhibitor Lead Optimization

Based on the direct head-to-head DPP-IV inhibition data [1], this Boc-protected intermediate is ideally suited for medicinal chemistry programs optimizing 2,6-diazaadamantane-based DPP-IV inhibitors. The protected 2-position amine enables selective functionalization at the 6-position, generating analogs with defined substitution patterns. The > 19.7-fold potency difference between unsubstituted (IC50 = 2.9 μM) and Boc-substituted (> 57 μM) compounds [1] provides a clear structure-activity relationship benchmark for designing prodrugs or evaluating substituent tolerance at the 2-position. Researchers can leverage this quantitative cliff to guide deprotection timing and subsequent N-functionalization strategies.

Synthesis of GPR119 Agonist Candidates for Type 2 Diabetes Drug Discovery

The 2,6-diazatricyclo[3.3.1.13,7]decane core scaffold has been validated in GPR119 agonist programs [2][3]. tert-Butyl 2,6-diazaadamantane-2-carboxylate serves as the optimal entry point for constructing analogs due to: (1) pre-installed orthogonal protection enabling sequential N-functionalization; (2) multigram-scale synthetic accessibility via established Hofmann-Löffler-Freytag protocols [2]; and (3) the rigid cage architecture that enforces specific three-dimensional pharmacophore presentation, differentiating these candidates from flexible-chain GPR119 agonists. Procurement of this intermediate accelerates SAR exploration by eliminating the need to develop proprietary routes to the diazatricyclodecane core.

Antiviral Development Targeting Rimantadine-Resistant Influenza Strains

The demonstrated superiority of diazaadamantane derivatives over adamantane analogs in anti-influenza activity and selectivity [4] positions the 2,6-diazaadamantane scaffold as a privileged chemotype for next-generation M2 ion channel inhibitors. tert-Butyl 2,6-diazaadamantane-2-carboxylate provides the core cage architecture with orthogonal functionalization handles, enabling systematic exploration of N-substituent effects (e.g., monoterpenoid moieties similar to compound 8d [4]) on antiviral potency and selectivity against both wild-type and S31N mutant influenza strains. The more balanced physicochemical properties observed for diazaadamantane derivatives [4] further support procurement for antiviral lead optimization.

Construction of Conformationally Constrained Peptide Mimetics and Foldamers

The 2,6-diazaadamantane scaffold has been employed as a covalent replacement for an internal NH···OC hydrogen bond within α-helical turns [5]. tert-Butyl 2,6-diazaadamantane-2-carboxylate serves as a key intermediate for synthesizing such constrained peptide mimetics, where the rigid cage structure locks the spatial relationship between the two nitrogen atoms, pre-organizing them to mimic hydrogen-bonded secondary structure elements. The Boc protection at the 2-position facilitates incorporation into solid-phase peptide synthesis workflows, enabling the construction of foldamers with enhanced proteolytic stability and defined three-dimensional architectures not achievable with flexible diamine linkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2,6-diazaadamantane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.